B1575287 Peroxiredoxin-5, mitochondrial (163-172)

Peroxiredoxin-5, mitochondrial (163-172)

Cat. No. B1575287
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxiredoxin-5, mitochondrial

Scientific Research Applications

Mitochondrial DNA and Peroxiredoxin-5

Mitochondrial DNA (mtDNA) is a critical component of cellular function and has unique characteristics that distinguish it from nuclear DNA. It plays a pivotal role in molecular ecology and phylogeography and is crucial for organismal development, normal function, and survival. The maintenance of mtDNA integrity is essential and requires a specific replisome unique to mitochondria, highlighting the organelle's complex biology (Ballard & Whitlock, 2004; Akbari et al., 2022).

Peroxiredoxin in Mitochondria and Cellular Processes

Peroxiredoxin-3 (PRX3), predominantly located in mitochondria, plays a critical role in removing cellular reactive oxygen species (ROS) and inhibiting apoptosis, promoting a favorable environment for cell proliferation. This function is crucial in the context of cancer cells, where PRX3's up-regulation is a response to the exaggerated ROS production due to the cells' fast growth and relatively low oxygen supply (Li & Yu, 2015).

Mitochondrial Peroxiredoxin and Redox Signaling

Peroxiredoxins (Prdxs) are a family of enzymes that catalyze peroxide reduction and are expressed ubiquitously, suggesting their ancient and crucial role in cellular redox regulation and antioxidant protection. The over-oxidation of the peroxidatic cysteine during catalysis and its interaction with thioredoxin and sulfiredoxin are critical processes, potentially modulating cell signaling via Prdxs. This indicates a more complex role of 2-Cys peroxiredoxins beyond their peroxidase function, possibly involving signaling molecules regulation (Neumann et al., 2009).

Mitochondrial Dysfunction and Disease

Mitochondrial dysfunction is increasingly recognized as a contributor to various diseases. The disruption in cellular energy due to defects in mtDNA or the genes responsible for mitochondrial maintenance manifests in a spectrum of diseases. Understanding the molecular mechanisms controlling mtDNA maintenance and transcription is crucial, as loss of mtDNA integrity is implicated in aging, inflammation, and the etiology and pathogenesis of numerous diseases (Chinnery & Hudson, 2013).

properties

sequence

LLLDDLLVSI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Peroxiredoxin-5, mitochondrial (163-172)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.